

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with (Rac)-SAR131675

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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

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Introduction

(Rac)-SAR131675 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.^{[1][2]} Primarily involved in lymphangiogenesis, the signaling pathway of VEGFR-3, activated by its ligands VEGF-C and VEGF-D, plays a crucial role in the development and maintenance of the lymphatic system.^[1] Emerging evidence highlights the expression of VEGFR-3 on various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), suggesting a role for this pathway in modulating the tumor microenvironment and immune responses.^{[2][3][4]}

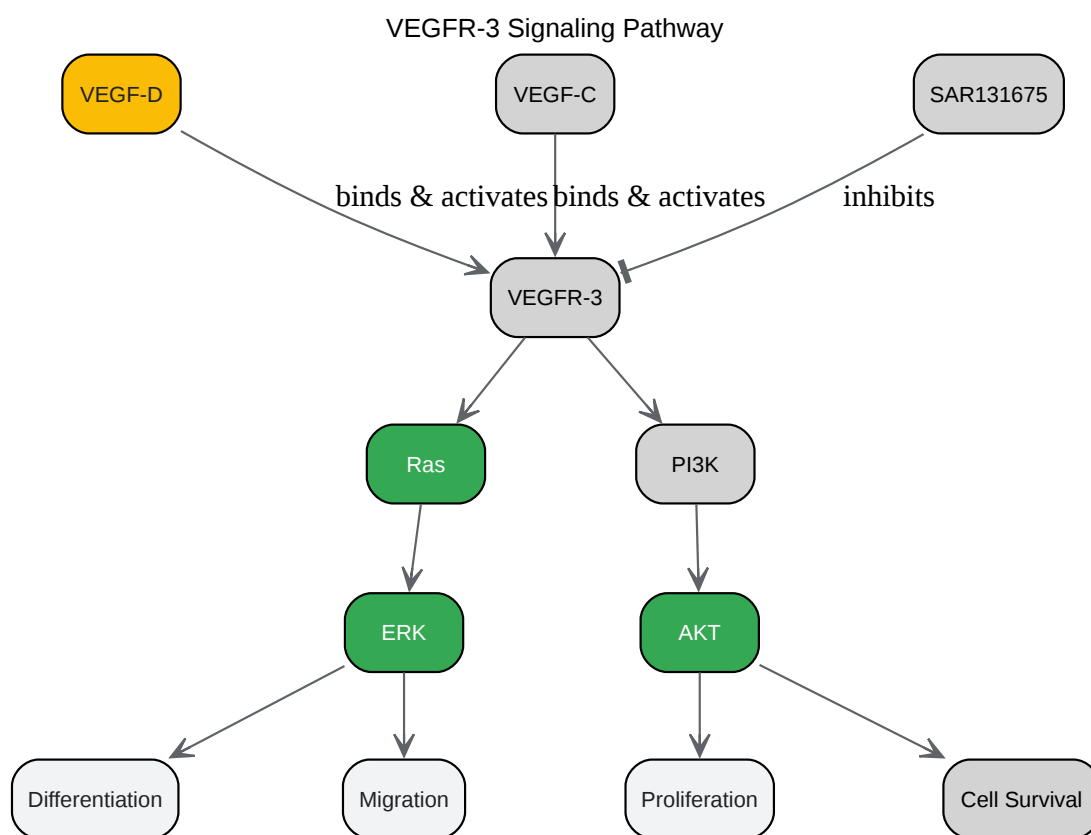
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of **(Rac)-SAR131675** on immune cell populations. The provided methodologies are designed to enable researchers to investigate the immunomodulatory properties of this compound, particularly its impact on myeloid cell differentiation and function within preclinical models.

Mechanism of Action of (Rac)-SAR131675

(Rac)-SAR131675 exerts its biological effects by binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

[1] This blockade primarily affects two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell differentiation and migration. By inhibiting these pathways in VEGFR-3-expressing immune cells, SAR131675 can alter their phenotype and function.

► VEGFR-3 Signaling Pathway Diagram



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Caption: VEGFR-3 Signaling and Inhibition by SAR131675.

Data Presentation: Effects of (Rac)-SAR131675 on Immune Cell Populations

The following tables summarize quantitative data from preclinical studies investigating the effects of **(Rac)-SAR131675** on myeloid cell populations in tumor-bearing mice, as determined by flow cytometry.

Table 1: Effect of SAR131675 on Splenic and Blood Myeloid-Derived Suppressor Cells (MDSCs)

Treatment Group	Organ	% of GR1+ CD11b+ cells (Mean ± SEM)
4T1 Tumor-bearing (Vehicle)	Spleen	25.4 ± 2.5
4T1 Tumor-bearing + SAR131675	Spleen	12.5 ± 1.9
4T1 Tumor-bearing (Vehicle)	Blood	35.1 ± 3.1
4T1 Tumor-bearing + SAR131675	Blood	18.2 ± 2.8

Data adapted from Espagnollet et al., Cancers, 2014.[3]

Table 2: Effect of SAR131675 on Tumor-Infiltrating Macrophage Populations

Treatment Group	Tumor-Infiltrating Myeloid Cell Subpopulation	% of CD11b+ cells (Mean)
4T1 Tumor-bearing (Vehicle)	F4/80 high	65
4T1 Tumor-bearing + SAR131675	F4/80 high	35
4T1 Tumor-bearing (Vehicle)	F4/80 low	20
4T1 Tumor-bearing + SAR131675	F4/80 low	38

Data adapted from Espagnollet et al., Cancers, 2014.[3] These results suggest that SAR131675 treatment reduces the proportion of F4/80 high macrophages, which are often associated with

an immunosuppressive M2-like phenotype, while increasing the proportion of F4/80 low macrophages, potentially corresponding to a more pro-inflammatory M1-like phenotype.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of immune cell populations in response to **(Rac)-SAR131675** treatment in a murine tumor model.

Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Blood

Materials:

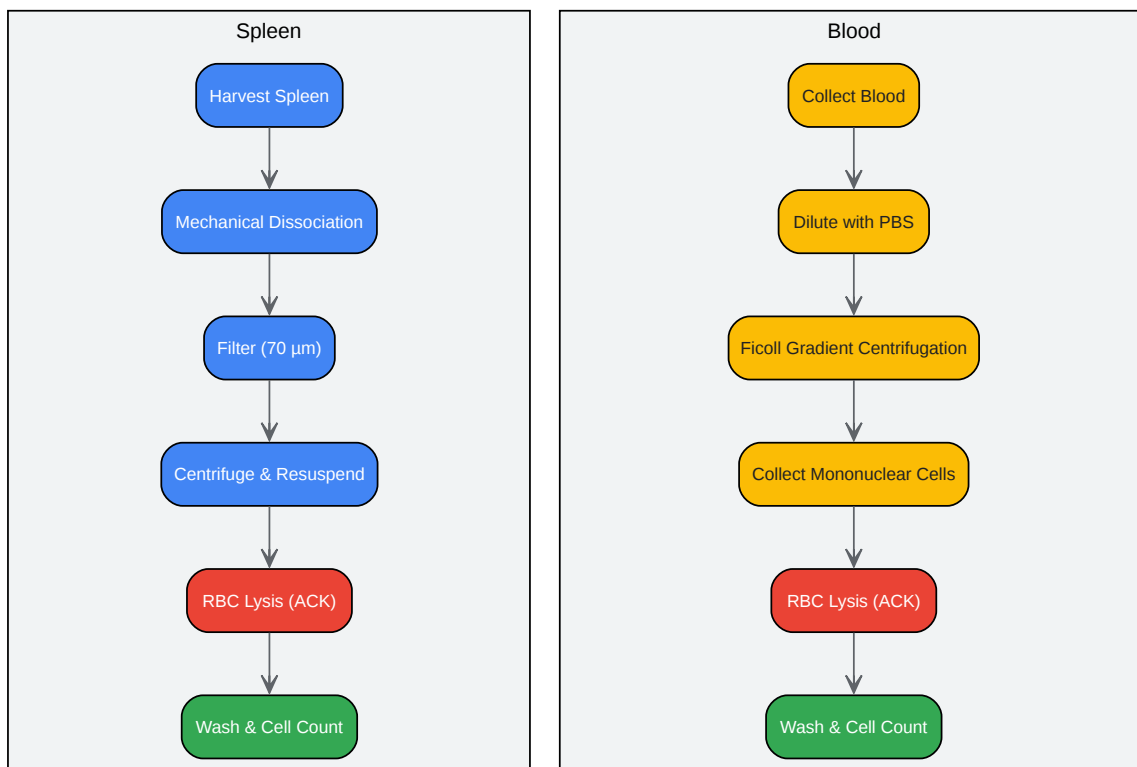
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- ACK Lysis Buffer (for red blood cell lysis)
- 70 µm cell strainers
- Ficoll-Paque PLUS
- 15 mL and 50 mL conical tubes
- Centrifuge

Procedure:

- Spleen:
 - Aseptically harvest the spleen from euthanized mice and place it in a petri dish containing 5 mL of cold PBS.
 - Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.

- Wash the strainer with 10 mL of complete RPMI-1640 medium and collect the cell suspension in a 50 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.
- Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant, resuspend the cell pellet in 5 mL of PBS, and perform a cell count using a hemocytometer or automated cell counter.
- Blood:
 - Collect peripheral blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
 - Dilute the blood 1:1 with PBS in a 15 mL conical tube.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
 - Wash the cells with PBS and centrifuge at 300 x g for 10 minutes at 4°C.
 - Perform red blood cell lysis using ACK Lysis Buffer as described for splenocytes.
 - Wash the cells, resuspend in PBS, and perform a cell count.
- Experimental Workflow for Spleen and Blood Sample Preparation

Workflow for Spleen and Blood Sample Preparation

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Caption: Workflow for Spleen and Blood Sample Preparation.

Protocol 2: Flow Cytometry Staining for Myeloid Cell Populations

Materials:

- Prepared single-cell suspensions from spleen, blood, or tumor
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (anti-mouse CD16/CD32)
- Fluorochrome-conjugated primary antibodies (see suggested panel below)

- Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
- 96-well round-bottom plates or flow cytometry tubes
- Flow cytometer

Suggested Antibody Panel for Murine Myeloid Cells:

Target	Fluorochrome	Clone	Purpose
CD45	AF700	30-F11	Leukocyte marker
CD11b	PE-Cy7	M1/70	Myeloid marker
Gr-1 (Ly-6G/Ly-6C)	APC	RB6-8C5	MDSC marker
F4/80	PE	BM8	Macrophage marker
CD86	FITC	GL-1	M1 macrophage marker
CD206 (MMR)	BV421	C068C2	M2 macrophage marker
Viability Dye	e.g., Zombie NIR™	-	Exclude dead cells

Staining Procedure:

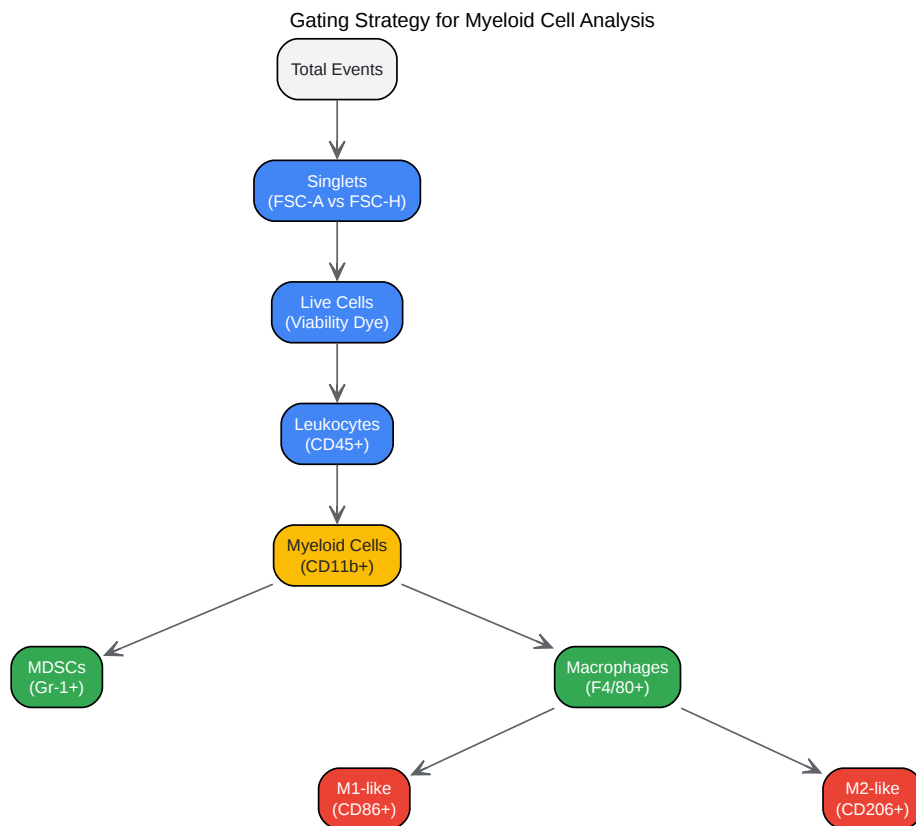
- Adjust the cell concentration to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.
- Add 100 μ L of the cell suspension (1×10^6 cells) to each well of a 96-well plate or to a flow cytometry tube.
- Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
- Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated primary antibodies.
- Incubate for 30 minutes at 4°C in the dark.

- Wash the cells twice with 200 μ L of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 3 minutes at 4°C between washes.
- Resuspend the cell pellet in 200 μ L of Flow Cytometry Staining Buffer containing a viability dye.
- Acquire the samples on a flow cytometer.

Gating Strategy:

- Gate on single cells using FSC-A vs FSC-H.
- Gate on live cells using the viability dye.
- Gate on leukocytes using CD45.
- From the CD45+ population, gate on myeloid cells using CD11b.
- Within the CD11b+ gate, identify MDSCs (Gr-1+) and macrophages (F4/80+).
- Further characterize the F4/80+ macrophages based on their expression of CD86 (M1-like) and CD206 (M2-like).

► Gating Strategy for Myeloid Cell Analysis



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Caption: Gating Strategy for Myeloid Cell Analysis.

Conclusion

The provided application notes and protocols offer a framework for investigating the immunomodulatory effects of **(Rac)-SAR131675** using flow cytometry. By quantifying changes in immune cell populations, particularly MDSCs and macrophage subsets, researchers can gain valuable insights into the compound's mechanism of action and its potential for therapeutic applications in oncology and other diseases where the immune system plays a critical role. The detailed protocols and data presentation guidelines are intended to facilitate reproducible and high-quality data generation for researchers in academic and industrial settings.

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